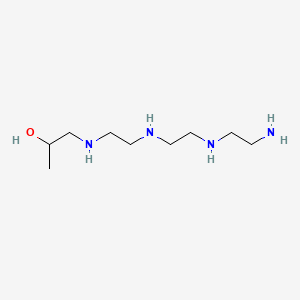
Tungsten difluoride monosulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tungsten difluoride monosulfide is a chemical compound with the formula F₂SW and a molecular weight of 253.90 g/mol . This compound is part of the broader family of tungsten compounds, which are known for their unique properties and applications in various fields.
Vorbereitungsmethoden
The synthesis of tungsten difluoride monosulfide typically involves the reaction of tungsten hexafluoride (WF₆) with hydrogen sulfide (H₂S) under controlled conditions. The reaction is carried out in a chemical vapor deposition (CVD) system, where the tungsten hexafluoride is reduced by hydrogen sulfide to form this compound . The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the formation of the desired product.
Industrial production methods for this compound are similar to those used in laboratory synthesis but on a larger scale. These methods often involve the use of advanced CVD systems to produce high-purity this compound for various applications.
Analyse Chemischer Reaktionen
Tungsten difluoride monosulfide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxygen, hydrogen, and various halogens.
Oxidation: When exposed to oxygen, this compound can undergo oxidation to form tungsten trioxide (WO₃) and sulfur dioxide (SO₂).
Reduction: Reduction reactions typically involve the use of hydrogen gas, which can reduce this compound to tungsten metal and hydrogen sulfide.
Substitution: Substitution reactions often involve the replacement of fluorine atoms with other halogens, such as chlorine or bromine, resulting in the formation of tungsten dichloride monosulfide or tungsten dibromide monosulfide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Tungsten difluoride monosulfide has a wide range of applications in scientific research, particularly in the fields of chemistry, materials science, and nanotechnology. Some of its notable applications include:
Catalysis: this compound is used as a catalyst in various chemical reactions, including hydrodesulfurization and hydrogenation reactions.
Electrochemical Energy Storage: This compound is used in the development of advanced batteries and supercapacitors due to its excellent electrochemical properties.
Nanotechnology: this compound is used in the synthesis of nanomaterials, which have applications in electronics, photonics, and other advanced technologies.
Wirkmechanismus
The mechanism by which tungsten difluoride monosulfide exerts its effects is primarily related to its unique electronic structure and chemical properties. The compound interacts with various molecular targets and pathways, depending on the specific application.
In catalysis, for example, this compound facilitates the breaking and forming of chemical bonds, thereby accelerating the reaction rate. In electrochemical applications, the compound’s ability to undergo reversible redox reactions makes it an ideal material for energy storage devices.
Vergleich Mit ähnlichen Verbindungen
Tungsten difluoride monosulfide can be compared with other similar compounds, such as tungsten disulfide (WS₂) and molybdenum disulfide (MoS₂). These compounds share some common features, such as layered structures and excellent lubricating properties . this compound is unique in its combination of fluorine and sulfur atoms, which imparts distinct chemical and physical properties.
Tungsten Disulfide (WS₂): Known for its use as a solid lubricant and in electrochemical applications.
Molybdenum Disulfide (MoS₂): Widely used in lubrication, catalysis, and as a material for electronic devices.
Eigenschaften
CAS-Nummer |
41831-78-1 |
|---|---|
Molekularformel |
F2SW |
Molekulargewicht |
253.90 g/mol |
IUPAC-Name |
difluoro(sulfanylidene)tungsten |
InChI |
InChI=1S/2FH.S.W/h2*1H;;/q;;;+2/p-2 |
InChI-Schlüssel |
PWIMVMSWBMGTQM-UHFFFAOYSA-L |
Kanonische SMILES |
F[W](=S)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-([4,4'-Bipyridine]-2,6-diyl)dibenzoic acid](/img/structure/B13739125.png)

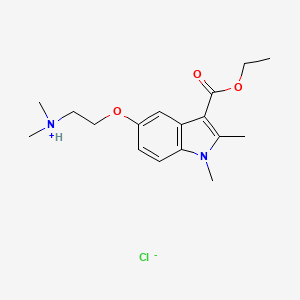
![[6-benzyl-2-[bis[(2S)-2-aminopropanoyl]amino]-3-methylphenyl] (2S)-2-[[(2S)-2-(3-hydroxyhexanoylamino)-3-methylbutanoyl]amino]-3-methylbutanoate](/img/structure/B13739144.png)

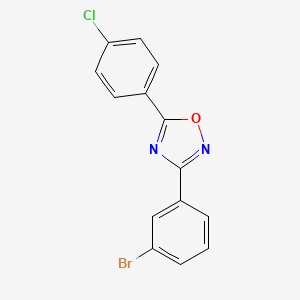
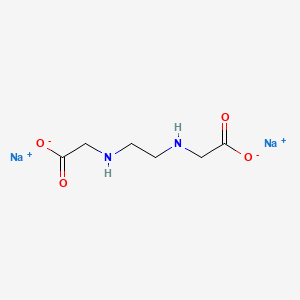
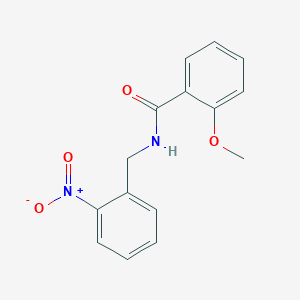
![3,3'-[(2,3-Dihydroxypropyl)imino]bispropiononitrile](/img/structure/B13739178.png)
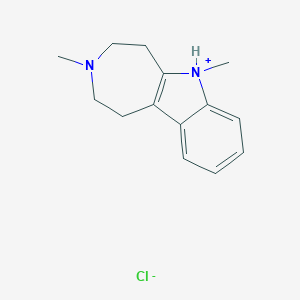
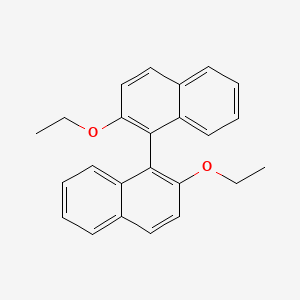

![2-[2-[(2,4-Dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese(3+);chloride](/img/structure/B13739210.png)
